molecular formula C13H16FN3 B11727889 benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11727889
M. Wt: 233.28 g/mol
InChI Key: NNSCGZSDCWOXJS-UHFFFAOYSA-N
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Description

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a secondary amine featuring a benzyl group linked to a pyrazole ring substituted with a 2-fluoroethyl moiety at the 1-position and a methylamine group at the 3-position.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H16FN3/c14-7-9-17-8-6-13(16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2

InChI Key

NNSCGZSDCWOXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method involves the use of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ in substituents, significantly altering properties such as solubility, stability, and reactivity. Key comparisons include:

Table 1: Substituent and Molecular Data
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine Benzyl, 2-fluoroethyl-pyrazole-methyl C₁₄H₁₈FN₃* ~247† Enhanced lipophilicity due to fluorine; aromatic benzyl increases rigidity
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine Butyl, 2-fluoroethyl-pyrazole-methyl C₁₀H₁₉ClFN₃ 235.73 Chlorine inclusion increases polarity; lower molecular weight
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine 3-(Trifluoromethyl)benzyl, pyrazol-3-amine C₁₁H₁₀F₃N₃ 241.21 Trifluoromethyl group improves metabolic stability and electronegativity

*Calculated based on structural inference; †Estimated value.

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 2-fluoroethyl group reduces polarity compared to the chlorinated butyl analog , favoring hydrophobic environments.
  • Aromatic vs.
  • Trifluoromethyl vs.

Key Observations :

  • Substitution reactions () allow precise installation of complex substituents (e.g., 2-fluoroethyl-pyrazole) but may require stringent control of stoichiometry.
  • Reductive amination () is more scalable for simple amines but less suited for sterically hindered or fluorinated substrates.

Reactivity and Functionalization

The pyrazole ring in the target compound undergoes nucleophilic attack at the C-6 position when reacted with amines, as demonstrated in . For example, benzylamine as a solvent generates mixtures of adducts (e.g., compounds 9 and 11), highlighting the pyrazole’s susceptibility to electrophilic substitution . In contrast, analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit reduced reactivity due to decreased electron density on the ring.

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